Tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate

GPR119 agonism type 2 diabetes structure-activity relationship

tert-Butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate (CAS 141060-29-9), also referred to as Ethyl 2-(1-Boc-4-piperidinyl)propanoate, is a bifunctional piperidine building block with a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol. The compound features an N-Boc-protected piperidine ring and an ethyl ester-bearing alpha-methyl propanoate side chain, yielding a computed XLogP3 of 2.6, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 55.8 Ų.

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
CAS No. 141060-29-9
Cat. No. B3102013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate
CAS141060-29-9
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C15H27NO4/c1-6-19-13(17)11(2)12-7-9-16(10-8-12)14(18)20-15(3,4)5/h11-12H,6-10H2,1-5H3
InChIKeyRNLTXXKJKMKCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate (CAS 141060-29-9): Procurement-Ready Profile of a Boc-Protected Piperidine Propanoate Building Block


tert-Butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate (CAS 141060-29-9), also referred to as Ethyl 2-(1-Boc-4-piperidinyl)propanoate, is a bifunctional piperidine building block with a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol [1]. The compound features an N-Boc-protected piperidine ring and an ethyl ester-bearing alpha-methyl propanoate side chain, yielding a computed XLogP3 of 2.6, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 55.8 Ų [1]. It is primarily employed as a protected synthetic intermediate in medicinal chemistry programs targeting GPR119 agonists, LXRβ agonists, and ENPP1 inhibitors [2]. The compound possesses one undefined atom stereocenter, making it relevant for chiral pool and enantioselective synthesis applications [1].

Why Generic Substitution Fails for CAS 141060-29-9: The Functional Consequences of Ester, Protecting Group, and Alpha-Substitution Choices


In-class piperidine propanoate derivatives cannot be interchanged without altering downstream synthetic outcomes because three structural features—the N-Boc protecting group, the ethyl ester, and the alpha-methyl branch—each govern orthogonal reactivity, steric environment, and final pharmacophore geometry. Replacing the Boc group with Cbz (as in benzyl 4-(2-hydroxypropyl)piperidine-1-carboxylate [1]) changes deprotection conditions from acidic to hydrogenolytic, which may be incompatible with other acid-labile or hydrogenation-sensitive functionalities in a synthetic sequence. Swapping the ethyl ester for a methyl ester (CAS 162504-75-8) alters the steric bulk and lipophilicity at the ester site, potentially affecting enzymatic resolution efficiency and intermediate crystallinity [2]. Removing the alpha-methyl substituent entirely (CAS 135716-09-5) eliminates the chiral center that is critical for the stereochemical outcome of downstream transformations, as evidenced in the SAR exploration of GPR119 agonist series where installation of the methyl group on the central alkylene spacer significantly enhanced agonistic activity [1]. These structural variables mean that procurement decisions carry direct consequences for synthetic route fidelity, stereochemical integrity, and ultimately the pharmacological profile of the final target compound.

Quantitative Differentiation Evidence for tert-Butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate Versus Closest Analogs


Alpha-Methyl Substitution Enables GPR119 Agonist Potency Gains Over Des-Methyl and Des-Carbonyl Spacer Analogs

In the Takeda GPR119 agonist program, the central alkylene spacer of lead compound 22c was systematically modified. Installation of a carbonyl group and a methyl group on this spacer—the exact functionality present in CAS 141060-29-9—significantly enhanced agonistic activity, culminating in the identification of compound 20, 2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]propyl 7-fluoro-5-(methylsulfonyl)-2,3-dihydro-1H-indole-1-carboxylate, which demonstrated potent GPR119 agonist activity and effectively lowered plasma glucose excursion in rat oral glucose tolerance tests [1]. The Boc-protected ethyl ester intermediate (CAS 141060-29-9) was the direct precursor to the alpha-methyl-bearing piperidine scaffold of compound 20. The des-methyl analog (lacking the alpha-substituent, as in CAS 135716-09-5) and the spacer variant without the carbonyl group represent earlier, less potent iterations in the SAR trajectory [1].

GPR119 agonism type 2 diabetes structure-activity relationship

Boc Protection Confers Orthogonal Deprotection Selectivity Relative to Cbz-Protected Piperidine Analogs in Multi-Step Synthetic Routes

The N-Boc group on CAS 141060-29-9 undergoes cleavage under acidic conditions (e.g., TFA or HCl in dioxane), whereas the Cbz-protected counterpart (benzyl 4-(2-hydroxypropyl)piperidine-1-carboxylate, referenced in the GPR119 agonist keyword set [1]) requires hydrogenolytic deprotection. This orthogonality is critical in synthetic sequences where other acid-sensitive or hydrogenation-sensitive functional groups are present. The Boc strategy is widely preferred in multi-step medicinal chemistry routes because it avoids the need for palladium-catalyzed hydrogenation, which can poison downstream metal-sensitive coupling reactions or reduce unsaturated bonds in advanced intermediates [2]. The free amine form (CAS 141060-27-7, MW 185.26) lacks this protection altogether, making it unsuitable for sequences requiring chemoselective N-functionalization of the piperidine ring in the presence of the ester moiety.

protecting group strategy orthogonal deprotection medicinal chemistry synthesis

Ethyl Ester Provides Intermediate Lipophilicity and Crystallinity Profile Relative to Methyl Ester and Free Acid Analogs

CAS 141060-29-9 (ethyl ester) occupies a defined physicochemical niche among its closest ester/acid analogs. The target compound has a computed XLogP3 of 2.6, molecular weight of 285.38 g/mol, and zero hydrogen bond donors [1]. The methyl ester analog (CAS 162504-75-8, MW 271.35) is expected to be slightly less lipophilic (estimated XLogP3 reduction of ~0.4–0.5 log units based on the Hansch π constant for methyl vs. ethyl), which may reduce organic-phase extractability during workup. The free carboxylic acid analog (CAS 154375-43-6, MW 257.33) introduces a hydrogen bond donor (calculated HBD = 1), substantially increasing aqueous solubility at basic pH but also introducing potential for unwanted salt formation, reduced silica gel chromatographic mobility, and incompatibility with certain coupling reagents without pre-activation [2]. The ethyl ester represents a balanced choice for intermediates requiring both organic solvent processability and mild saponification or transesterification reactivity.

physicochemical properties ester comparison chromatographic behavior

Multi-Program Patent Enablement Distinguishes CAS 141060-29-9 as a Pharmacologically Validated Intermediate Across Three Therapeutic Indications

CAS 141060-29-9 is explicitly disclosed and enabled as a synthetic intermediate in at least three independent patent families directed toward distinct therapeutic targets: (i) quinoline and quinazoline compounds as ENPP1 inhibitors for oncology and antiviral applications (US-2020299258-A1, WO-2020190912-A1) ; (ii) aryl and heteroaryl ether derivatives as LXRβ agonists for inflammatory and metabolic diseases (WO-2018068295-A1) ; and (iii) indoline carbamate and indolinylpyrimidine derivatives as GPR119 agonists for type 2 diabetes (Sato et al., 2014) [1]. By contrast, the free amine (CAS 141060-27-7) and the free acid (CAS 154375-43-6) do not appear with comparable multi-target patent enablement profiles in the accessible patent literature. This breadth of validated use across independent discovery programs reduces the risk that the intermediate is tied to a single therapeutic hypothesis that may be discontinued.

patent intermediate ENPP1 inhibitor LXRβ agonist GPR119 agonist

Vendor Batch Purity: Documented 98.6–98.7% (HPLC) from Shaoyuan Provides Procurement-Grade Quality Assurance Versus Generic 95% Baseline

Commercial vendors report purity specifications for CAS 141060-29-9 ranging from 95% (Bidepharm, AKSci) to NLT 98% (Fluoropharm, MolCore) . Shaoyuan Technology (Shanghai) provides documented stock batch purities of 98.6% and 98.7% with accompanying batch-specific QC data including NMR, HPLC, and GC . These values exceed the generic 95% threshold and approach the ≥98% benchmark typically required for intermediates entering late-stage medicinal chemistry or scale-up campaigns. The availability of batch-specific analytical data from Shaoyuan enables procurement teams to make data-driven quality comparisons rather than relying solely on catalog specifications.

vendor purity quality control batch analysis

Optimal Procurement and Application Scenarios for tert-Butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


GPR119 Agonist Medicinal Chemistry: Synthesis of Alpha-Methyl-Branched Piperidine Pharmacophores

CAS 141060-29-9 is the optimal protected intermediate for constructing the alpha-methyl propanoate piperidine scaffold required for potent GPR119 agonists. The Sato et al. (2014) SAR study demonstrated that introducing both a carbonyl and a methyl group on the central alkylene spacer significantly enhanced GPR119 agonistic activity, with the resulting compound 20 achieving in vivo glucose-lowering efficacy in rat oral glucose tolerance tests . The Boc group can be selectively removed under acidic conditions (TFA/DCM) to liberate the piperidine NH for subsequent coupling with 5-ethylpyrimidine or other heterocyclic partners, while the ethyl ester can be reduced to the corresponding alcohol for carbamate bond formation with the indoline motif . Procurement of CAS 141060-29-9 rather than the des-methyl analog (CAS 135716-09-5) ensures that the essential alpha-methyl substituent is already installed, avoiding the need for a late-stage alkylation step that may suffer from poor diastereoselectivity or low yield.

Multi-Target Fragment-Based and Parallel Synthesis Libraries Leveraging Orthogonal Boc/Ester Functionality

The orthogonal Boc (acid-labile) and ethyl ester (base-labile or reductive) protecting groups on CAS 141060-29-9 make it an ideal bifunctional building block for parallel library synthesis. The three distinct patent families (ENPP1, LXRβ, GPR119) in which this intermediate is enabled [1] demonstrate its utility across diverse chemotypes, suggesting that procurement of this single intermediate can support multiple lead optimization campaigns simultaneously. The ethyl ester's intermediate lipophilicity (XLogP3 = 2.6) facilitates standard organic-phase extraction and normal-phase chromatographic purification, while the Boc group's UV activity (λ ~230–240 nm) enables convenient HPLC monitoring . For laboratories pursuing fragment-based drug discovery or diversity-oriented synthesis, this building block offers validated versatility that a mono-functional or differently protected analog cannot match.

Chiral Pool Synthesis and Enantioselective Route Development Exploiting the Undefined Stereocenter

CAS 141060-29-9 possesses one undefined atom stereocenter at the alpha-carbon of the propanoate side chain , making it a substrate for chiral resolution or asymmetric synthesis approaches. Enzymatic kinetic resolution strategies analogous to those described for related N-Boc piperidine hydroxy esters (where lipase-catalyzed acylation achieved enantioselectivity E > 200) [1] could be applied to this scaffold to access enantiomerically enriched intermediates. The ethyl ester may offer advantages over the methyl ester in such resolutions due to increased steric differentiation at the enzyme active site. Procuring the racemic mixture (as supplied commercially) provides the flexibility to develop either enantiomeric series or to implement a resolution step at the optimal point in the synthetic sequence, whereas pre-resolved chiral material (if available) would command a significant price premium and may limit flexibility.

Quality-Critical Scale-Up and CMC Development Requiring Documented High-Purity Intermediate

For programs transitioning from discovery to preclinical development, the availability of CAS 141060-29-9 at documented purities of 98.6–98.7% (Shaoyuan) provides a procurement-grade quality benchmark that exceeds the generic 95% specification. The compound's defined physicochemical profile (MW 285.38, no hydrogen bond donors, TPSA 55.8 Ų) [1] facilitates analytical method development (HPLC, LCMS, NMR) for in-process control and release testing. The Boc group's well-characterized thermal and pH stability profile supports storage at 2–8°C under dry, sealed conditions as recommended by multiple vendors , enabling stockpiling for multi-batch campaigns. Procurement teams should request batch-specific certificates of analysis (CoA) including HPLC purity, NMR spectrum, and residual solvent data to ensure lot-to-lot consistency for GLP/GMP-enabling studies.

Quote Request

Request a Quote for Tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.